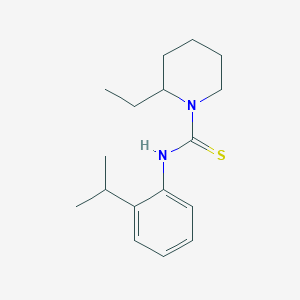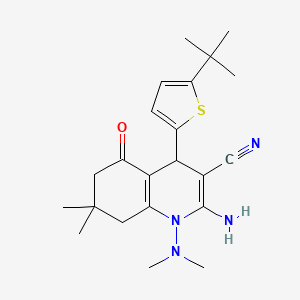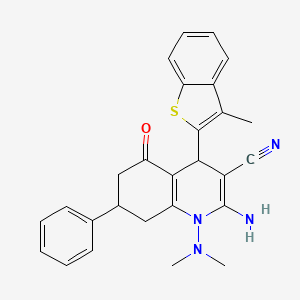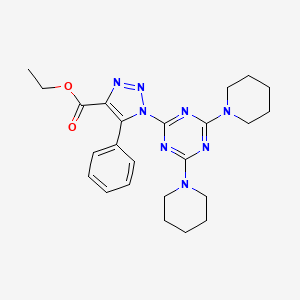![molecular formula C19H21NO4 B4303254 N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B4303254.png)
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide
Overview
Description
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide, also known as HPEM, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of the natural compound curcumin, which is found in turmeric. HPEM has been shown to have antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as catalase and superoxide dismutase.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a variety of conditions, making it suitable for use in a wide range of experiments. However, one limitation is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide. One area of interest is its potential as a therapeutic agent for inflammatory and oxidative stress-related diseases. Further studies are needed to determine the optimal dosage and administration route for N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide in these conditions. Another area of interest is its potential as a chemopreventive agent for cancer. Studies have shown that N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide has anticancer properties, but more research is needed to determine its efficacy and safety in humans. Additionally, further studies are needed to elucidate the exact mechanism of action of N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide and to identify any potential side effects or interactions with other drugs.
Scientific Research Applications
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide has been the subject of numerous scientific studies, primarily for its potential therapeutic applications. It has been shown to have antioxidant properties, which could be useful in preventing oxidative stress-related diseases such as Alzheimer's and Parkinson's. N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as arthritis and asthma.
properties
IUPAC Name |
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(14-3-7-16(21)8-4-14)20-19(23)12-11-18(22)15-5-9-17(24-2)10-6-15/h3-10,13,21H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKGQXZLARIUDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)CCC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-4-(2-chlorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303180.png)
![1-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303186.png)
![7,7-dimethyl-4-phenyl-1-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303194.png)


![2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B4303214.png)
![ethyl 2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4303220.png)
![4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B4303228.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B4303236.png)
![N-[1-(4-hydroxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B4303243.png)

![N,N-dibenzyl-5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4303259.png)
![2-(5-bromo-2-furyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4303272.png)
